2-(2-Furyl)-1,3-thiazole-4-carboxylic acid

Overview

Description

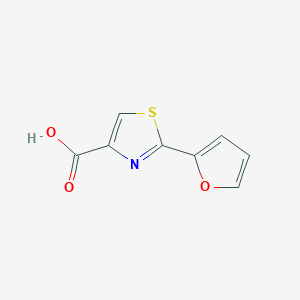

2-(2-Furyl)-1,3-thiazole-4-carboxylic acid is an organic compound that features a furan ring fused with a thiazole ring and a carboxylic acid group

Mechanism of Action

Target of Action

It’s worth noting that compounds containing a furan ring, such as nitrofurans, have been found to target the protein aldose reductase .

Mode of Action

For instance, some furan derivatives have been shown to inhibit the action of enzymes, thereby disrupting normal cellular processes .

Biochemical Pathways

Furan derivatives have been shown to affect various biochemical pathways, leading to a range of downstream effects .

Result of Action

It has been demonstrated that certain furan derivatives exhibit potent activity .

Action Environment

The action, efficacy, and stability of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other conditions can affect the compound’s action .

Biochemical Analysis

Biochemical Properties

2-(2-Furyl)-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain protein tyrosine phosphatases, which are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins . By inhibiting these enzymes, this compound can modulate signal transduction pathways and affect cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein tyrosine phosphatases, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events . Additionally, this compound may impact gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s carboxylic acid group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of protein tyrosine phosphatases and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as cellular stress, apoptosis, or organ damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues . The transport and distribution of this compound can influence its bioavailability and efficacy in modulating biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-furylcarbinol with thioamide under acidic conditions. The reaction proceeds through a cyclization process, forming the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve the use of biomass-derived furfurals as starting materials. These furfurals undergo various chemical transformations, including cyclization and oxidation, to yield the desired product. The use of eco-friendly reagents and green chemistry principles is emphasized in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-1,3-thiazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form various derivatives.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and amines are employed for substitution reactions.

Major Products

The major products formed from these reactions include various furan and thiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(2-Furyl)-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes

Comparison with Similar Compounds

Similar Compounds

2-Furylcarbinol: A precursor in the synthesis of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid.

Thiazole-4-carboxylic acid: Shares the thiazole ring and carboxylic acid group.

Furan-2-carboxylic acid: Contains the furan ring and carboxylic acid group.

Uniqueness

This compound is unique due to the combination of the furan and thiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(2-Furyl)-1,3-thiazole-4-carboxylic acid is a compound that has garnered attention in biochemical research due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- SMILES : C1=COC(=C1)C2=NC(=CS2)C(=O)O

- InChI : InChI=1S/C8H5NO3S/c10-8(11)6-4-1-2-5(9-6)7-3-12-4/h1-3,7H,(H,10,11)

The compound features a furan ring and a thiazole moiety, which contribute to its unique biological activity by allowing interactions with various enzymes and proteins.

This compound exhibits its biological effects primarily through the inhibition of protein tyrosine phosphatases (PTPs). PTPs are critical in regulating cellular signaling by removing phosphate groups from tyrosine residues on proteins. By inhibiting these enzymes, the compound can alter the phosphorylation status of key signaling proteins, impacting various cellular processes such as:

- Cell Signaling Pathways : Modulation of pathways involved in cell growth and differentiation.

- Gene Expression : Influencing transcription factors that govern gene activity.

- Cellular Metabolism : Affecting metabolic pathways linked to energy production and biosynthesis.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit their growth effectively. The minimum inhibitory concentration (MIC) values for several strains are summarized below:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies reveal that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The compound has shown effectiveness in various cancer cell lines, with IC values indicating significant cytotoxicity.

Study on Anticancer Effects

In a study involving human breast cancer cell lines (MCF-7), this compound was administered at varying concentrations. The results demonstrated a dose-dependent reduction in cell viability, with an IC value of approximately 25 µM after 48 hours of treatment. Molecular analysis indicated that the compound triggered apoptosis through the activation of caspase pathways.

Study on Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The results showed that at concentrations as low as 5 µM, significant inhibition of bacterial growth was observed, suggesting its potential use in treating bacterial infections.

Properties

IUPAC Name |

2-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMZKFYFRXCTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115299-13-3 | |

| Record name | 2-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.